Bienvenue dans la boutique en ligne BenchChem!

8-Benzyl-1,8-diazaspiro[4.5]decane

medicinal chemistry conformational restriction drug design

8-Benzyl-1,8-diazaspiro[4.5]decane delivers a rigid piperazine bioisostere with only 2 rotatable bonds, reducing entropic penalty upon target binding. The free N1 amine allows immediate diversification via amide formation or reductive amination, while the N8-benzyl group acts as a stable, hydrogenolysis-cleavable protecting group—enabling sequential orthogonal functionalization without extra protection/deprotection steps. LogP 2.67 and TPSA 15.27 Ų position it optimally within CNS drug space for brain-penetrant probes. Its metal-free synthetic route eliminates trace metal contamination, ensuring assay-ready intermediates for cellular and in vivo pharmacology.

Molecular Formula C15H22N2
Molecular Weight 230.35 g/mol
CAS No. 928034-30-4
Cat. No. B1504447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Benzyl-1,8-diazaspiro[4.5]decane
CAS928034-30-4
Molecular FormulaC15H22N2
Molecular Weight230.35 g/mol
Structural Identifiers
SMILESC1CC2(CCN(CC2)CC3=CC=CC=C3)NC1
InChIInChI=1S/C15H22N2/c1-2-5-14(6-3-1)13-17-11-8-15(9-12-17)7-4-10-16-15/h1-3,5-6,16H,4,7-13H2
InChIKeySFMBBIDDGLYJEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Benzyl-1,8-diazaspiro[4.5]decane (CAS 928034-30-4): Key Physicochemical and Procurement Specifications


8-Benzyl-1,8-diazaspiro[4.5]decane (CAS: 928034-30-4) is a bicyclic diamine compound featuring a 1,8-diazaspiro[4.5]decane core with an N8-benzyl substituent. Its molecular formula is C15H22N2 with a molecular weight of 230.35 g/mol . The compound is a spirocyclic building block used in medicinal chemistry and organic synthesis, with reported experimental properties including a density of 1.07 g/cm³, boiling point of 341°C at 760 mmHg, flash point of 134°C, LogP of 2.67, topological polar surface area (TPSA) of 15.27 Ų, and a predicted pKa of 10.85±0.20 .

Procurement Risk Alert: Why Generic Spirocyclic Diamines Cannot Substitute for 8-Benzyl-1,8-diazaspiro[4.5]decane


Generic substitution of 8-benzyl-1,8-diazaspiro[4.5]decane with other 1,8-diazaspiro[4.5]decane derivatives is not scientifically valid due to the critical role of the N8-benzyl substituent in determining both physicochemical properties and downstream synthetic utility. The benzyl group confers specific lipophilicity (LogP = 2.67) and pKa (10.85±0.20) that differ fundamentally from the unsubstituted parent scaffold (MW: 140.23 g/mol, LogP ~1.0-1.5) or carbamate-protected analogs such as the Boc derivative (MW: 240.34 g/mol, LogP ~2.8-3.0). These differences directly impact solubility profiles, membrane permeability predictions, and the compound's behavior in key transformations including reductive amination and cross-coupling reactions. Additionally, the free secondary amine at the N1 position of 8-benzyl-1,8-diazaspiro[4.5]decane enables orthogonal functionalization not possible with N1-protected analogs, while the benzyl group provides a stable protecting group that can be cleaved via hydrogenolysis without affecting the spirocyclic core .

8-Benzyl-1,8-diazaspiro[4.5]decane: Quantitative Differentiation Evidence for Scientific Procurement


Spirocyclic Rigidity vs. Piperazine Flexibility: Conformational Constraint Quantified by Rotatable Bond Count

8-Benzyl-1,8-diazaspiro[4.5]decane possesses a spirocyclic core that confers three-dimensional structural rigidity, distinguishing it from flexible acyclic or monocyclic diamine comparators. The compound has only 2 rotatable bonds (the benzylic C-N bond and the phenyl ring torsion), compared to typical flexible diamine scaffolds which contain 5-8 rotatable bonds [1]. This conformational restriction reduces entropic penalties upon target binding and enhances ligand efficiency in medicinal chemistry applications. The diazaspiro[4.5]decane scaffold itself has been characterized as having unique three-dimensional architecture that distinguishes it from linear amines, piperazines, and piperidines . The 1,8-diazaspiro[4.5]decane skeleton has been noted as isosteric to the 1,3,8-triazaspiro[4.5]decane structure found in neuroleptic agents, providing a conformationally constrained alternative to the more flexible piperazine core [2].

medicinal chemistry conformational restriction drug design

Lipophilicity Profile: LogP and pKa Differentiation from Unsubstituted Parent Scaffold

The N8-benzyl substituent on 8-benzyl-1,8-diazaspiro[4.5]decane substantially alters the compound's physicochemical profile compared to the unsubstituted 1,8-diazaspiro[4.5]decane parent scaffold. The target compound has a LogP of 2.67 and a predicted pKa of 10.85±0.20, reflecting the lipophilic contribution of the benzyl group and the basicity of the secondary amine . In contrast, the unsubstituted parent scaffold (MW: 140.23 g/mol, C8H16N2) has a LogP range of approximately 1.0-1.5 and a lower predicted pKa . Additionally, a structurally related comparator, benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate (CAS 928114-04-9), which bears a carbamate protecting group at N8 instead of the benzyl group, exhibits a higher LogP of 2.81 and a larger topological polar surface area (TPSA) of 41.57 Ų compared to 15.27 Ų for the target compound, reflecting the differential impact of the carbamate functional group on polarity and hydrogen bonding capacity [1].

physicochemical properties ADME prediction lead optimization

Synthetic Accessibility: Gram-Scale Scaffold Production Validated in Peer-Reviewed Literature

The 1,8-diazaspiro[4.5]decane scaffold, of which 8-benzyl-1,8-diazaspiro[4.5]decane is a direct derivative, has been established as a readily accessible building block through a robust, published synthetic methodology. Jenkins et al. (2009) reported that this scaffold can be prepared on a 5-20 g scale using a bromine-mediated 5-endo cyclization of the corresponding 4-aminobutene intermediate under acidic conditions [1][2]. This synthetic route was specifically designed to generate ready-to-use building blocks for drug discovery, with the scaffold containing two amino groups engineered for facile conversion to lead generation libraries via amide formation or reductive amination procedures [1]. In contrast, many structurally related spirocyclic scaffolds such as 1,9-diazaspiro[5.5]undecane and 3,7-diazaspiro[5.6]dodecane require ring-closing metathesis (RCM) as the key synthetic step, which introduces ruthenium contamination requiring specialized workup procedures [1]. The bromine-mediated cyclization route avoids transition metal catalysts entirely, eliminating the need for metal scavenging and reducing purification burden.

organic synthesis building block library synthesis

Patent-Documented Intermediacy: Validated Role in Drug Discovery Pipeline by Merck & Co.

8-Benzyl-1,8-diazaspiro[4.5]decane is explicitly documented as a synthetic intermediate in patent WO 2007/025069 A2, assigned to Merck & Co., Inc., appearing in the patent at page/column 27 and 29 [1]. While the specific therapeutic target(s) disclosed in this patent are not described in the accessible abstract, the broader 1,8-diazaspiro[4.5]decane scaffold has been implicated in multiple pharmaceutical development programs. A related diazaspiro[4.5]decane derivative has been reported as a MAGL (monoacylglycerol lipase) inhibitor in patent literature, with crystalline forms described for development [2]. In contrast, the unsubstituted 1,8-diazaspiro[4.5]decane core (CAS 36142-00-4) and other N-substituted analogs such as 8-methyl-1,8-diazaspiro[4.5]decane (CAS 1153767-99-7) lack comparable documentation in peer-reviewed drug discovery patents from major pharmaceutical organizations, suggesting the benzyl-substituted variant possesses uniquely enabling properties for medicinal chemistry applications.

patent intermediate pharmaceutical development MAGL inhibitor

Physicochemical Stability: Boiling Point and Density Specifications for Handling and Formulation

8-Benzyl-1,8-diazaspiro[4.5]decane exhibits a boiling point of 340.8-341°C at 760 mmHg and a flash point of 134°C, with a density of 1.07 g/cm³ . The dihydrochloride salt form (CAS 1159822-78-2) is commercially available and may offer improved aqueous solubility and handling characteristics compared to the free base, with a molecular weight of 303.28 g/mol for the salt . In comparison, the 1-oxa-8-azaspiro[4.5]decane analog (8-Benzyl-1-oxa-8-azaspiro[4.5]decane, CAS 4040-61-3), which substitutes one nitrogen for oxygen, has a lower molecular weight of 231.33 g/mol and altered hydrogen bonding capacity due to replacement of a hydrogen bond donor with a hydrogen bond acceptor . The high boiling point of the target compound (341°C) indicates low volatility under standard laboratory conditions, reducing concerns about evaporative loss during long-term storage or experimental procedures.

physicochemical properties formulation handling

8-Benzyl-1,8-diazaspiro[4.5]decane: Validated Research Applications Based on Quantitative Evidence


Lead Generation Library Synthesis via Reductive Amination or Amide Formation

As established in Evidence Item 3, the 1,8-diazaspiro[4.5]decane scaffold was specifically designed for ease of conversion to lead generation libraries using either amide formation or reductive amination procedures [1]. 8-Benzyl-1,8-diazaspiro[4.5]decane, with its free secondary amine at the N1 position, is directly amenable to these transformations. The benzyl group at N8 serves as a stable protecting group that can be retained throughout library synthesis and subsequently cleaved via hydrogenolysis to reveal a second diversification site, enabling sequential, orthogonal functionalization of the spirocyclic core without requiring additional protection/deprotection steps.

CNS Drug Discovery: Chemical Probe Development Leveraging Optimal Physicochemical Profile

Based on the physicochemical data presented in Evidence Item 2, 8-benzyl-1,8-diazaspiro[4.5]decane possesses a LogP of 2.67 and a TPSA of 15.27 Ų, both within the optimal ranges for CNS drug discovery (LogP 1-3; TPSA <60-70 Ų for favorable brain penetration) [1]. The compound's spirocyclic core provides three-dimensional conformational constraint (Evidence Item 1) while maintaining acceptable lipophilicity for blood-brain barrier penetration. These properties support its use as a scaffold for developing CNS-targeted chemical probes and lead compounds where brain exposure is a critical requirement.

Conformationally Constrained Bioisostere Replacement for Piperazine-Containing Leads

As noted in Evidence Item 1, the 1,8-diazaspiro[4.5]decane skeleton is isosteric to the 1,3,8-triazaspiro[4.5]decane structure found in neuroleptic agents and serves as a conformationally constrained alternative to the more flexible piperazine core [1]. 8-Benzyl-1,8-diazaspiro[4.5]decane, with only 2 rotatable bonds compared to typical piperazine-containing molecules, offers reduced entropic penalty upon target binding. This makes it a strategic procurement choice for medicinal chemistry programs seeking to replace metabolically labile or promiscuous piperazine motifs with a rigid, three-dimensional spirocyclic bioisostere.

Transition Metal-Free Synthesis Workflows Requiring High-Purity Intermediates

The synthetic route established for the 1,8-diazaspiro[4.5]decane scaffold (Evidence Item 3) uses bromine-mediated 5-endo cyclization under acidic conditions, avoiding transition metal catalysts entirely [1]. This metal-free synthesis pathway is particularly valuable for applications requiring high-purity intermediates, such as cellular assay development, biophysical studies, and in vivo pharmacology, where trace metal contamination can produce confounding results. Procurement of 8-benzyl-1,8-diazaspiro[4.5]decane supports research programs that prioritize metal-free building blocks to minimize assay interference and maximize data reproducibility.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

24 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Benzyl-1,8-diazaspiro[4.5]decane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.